molecular formula C18H19N5O2 B2375905 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034350-36-0

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No. B2375905
M. Wt: 337.383
InChI Key: IRBYQNGQITXFNO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Hydrogel Formation and Physical Property Tuning

  • Urea derivatives can form hydrogels in acidic conditions, with the rheology and morphology of these gels being tunable by the anion present. This property is significant for creating materials with specific physical characteristics for biomedical and industrial applications (Lloyd & Steed, 2011).

Conformational Equilibrium and Molecular Sensing

  • Urea compounds can exhibit conformational equilibrium and tautomerism, which are influenced by their interactions with other molecules. This behavior opens new possibilities in molecular sensing, where changes in conformation can signal the presence of specific substances (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Anticancer Activity

  • Certain urea derivatives have been investigated for their anticancer activities. These compounds demonstrate significant effects against various cancer cell lines, highlighting their potential as therapeutic agents (Feng et al., 2020).

Synthesis of Heterocycles

  • Urea derivatives serve as precursors in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. The ability to efficiently create diverse heterocycles from urea compounds underscores their importance in organic synthesis (Mahata et al., 2003).

Binding and Complexation

  • Pyridyl ureas can selectively bind to specific ions and molecules, demonstrating potential in creating selective sensors and in molecular recognition studies. This selectivity is valuable for environmental monitoring and in designing targeted therapeutic agents (Jordan et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)13-6-5-9-19-11-13)12-20-18(24)21-15-7-3-4-8-17(15)25-2/h3-11H,12H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYQNGQITXFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

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